

An In-depth Technical Guide to 9,9-Bis(4-bromophenyl)fluorene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,9-Bis(4-bromophenyl)fluorene

Cat. No.: B186110

[Get Quote](#)

CAS Number: 128406-10-0

This technical guide provides a comprehensive overview of **9,9-Bis(4-bromophenyl)fluorene**, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Properties and Data

9,9-Bis(4-bromophenyl)fluorene is a fluorene derivative characterized by the substitution of two 4-bromophenyl groups at the C9 position of the fluorene core. This substitution imparts specific electronic and physical properties that make it a valuable intermediate in organic synthesis, particularly for materials used in Organic Light-Emitting Diodes (OLEDs).

Core Chemical Data

The fundamental chemical properties of **9,9-Bis(4-bromophenyl)fluorene** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	128406-10-0	[1] [2] [3]
Molecular Formula	C ₂₅ H ₁₆ Br ₂	[3]
Molecular Weight	476.21 g/mol	[4]
Appearance	White to off-white crystalline powder	
Purity	>97.0% (GC)	
Melting Point	156-160 °C	

Solubility Profile

The solubility of **9,9-Bis(4-bromophenyl)fluorene** is a critical parameter for its application in solution-processable fabrication techniques for electronic devices.

Solvent	Solubility
Water	Insoluble
Toluene	Soluble
Dichloromethane	Soluble
Ethanol	Soluble

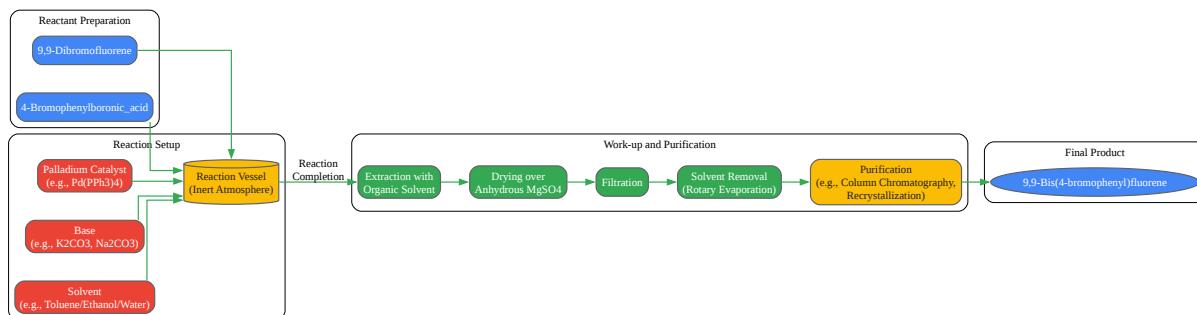
Spectral Data

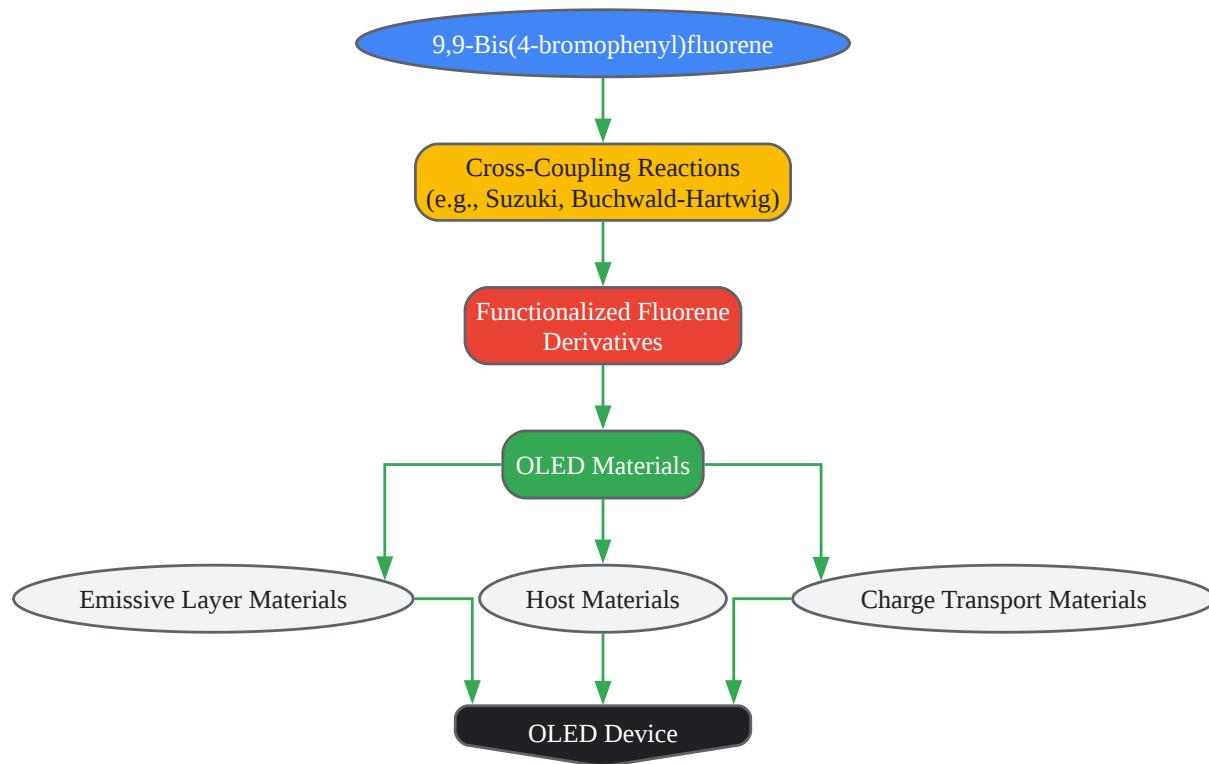
Detailed spectral information is crucial for the identification and characterization of **9,9-Bis(4-bromophenyl)fluorene**. While specific spectra for this exact compound are not readily available in the public domain, data from closely related fluorene derivatives provide valuable insights into its expected spectral characteristics.

- **¹H and ¹³C NMR Spectroscopy:** The proton and carbon nuclear magnetic resonance spectra are essential for confirming the molecular structure. For fluorene derivatives, characteristic signals for the aromatic protons of the fluorene and substituted phenyl rings are expected in

the range of 7-8 ppm in the ^1H NMR spectrum. The quaternary carbon at the C9 position typically appears around 65 ppm in the ^{13}C NMR spectrum.[5][6]

- UV-Vis Absorption Spectroscopy: The ultraviolet-visible absorption spectrum provides information about the electronic transitions within the molecule. Fluorene derivatives typically exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to $\pi-\pi^*$ transitions of the conjugated aromatic system.[1][2][7] The absorption maxima for similar fluorene derivatives have been reported in the range of 300-400 nm.[1]


Synthesis and Experimental Protocols


The synthesis of 9,9-disubstituted fluorenes, including **9,9-Bis(4-bromophenyl)fluorene**, is often achieved through well-established organic coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming the carbon-carbon bonds between the fluorene core and the aryl substituents.[3][8]

General Synthetic Approach: Suzuki-Miyaura Coupling

A common synthetic route involves the palladium-catalyzed cross-coupling of a dihalogenated fluorene precursor with an appropriate boronic acid. In the case of **9,9-Bis(4-bromophenyl)fluorene**, the synthesis could conceptually start from 9,9-dibromofluorene and 4-bromophenylboronic acid.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of **9,9-Bis(4-bromophenyl)fluorene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. api.creol.ucf.edu [api.creol.ucf.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. 9,9-Bis(4-bromophenyl)fluorene | 128406-10-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol | Chegg.com [cheegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9,9-Bis(4-bromophenyl)fluorene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186110#9-9-bis-4-bromophenyl-fluorene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com